N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylsulfamoyl group attached to a phenyl ring, a methyl group on the pyrazole ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Ethylsulfamoyl Group: The ethylsulfamoyl group can be introduced to the phenyl ring through a sulfonation reaction using ethylsulfonyl chloride and a suitable base.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a β-keto ester.
Coupling of the Phenyl and Pyrazole Rings: The phenyl ring with the ethylsulfamoyl group is then coupled with the pyrazole ring through a cross-coupling reaction, such as Suzuki-Miyaura coupling.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(ethylsulfamoyl)phenyl]acetamide
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N4O3S |
---|---|
Molecular Weight |
308.36 g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O3S/c1-3-15-21(19,20)12-6-4-11(5-7-12)16-13(18)10-8-14-17(2)9-10/h4-9,15H,3H2,1-2H3,(H,16,18) |
InChI Key |
ZCIZSNARXXPXHZ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C |
Origin of Product |
United States |
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